盐酸雷尼替丁

描述

Ranitidine hydrochloride is a histamine H2-receptor antagonist that has been widely used in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD) by inhibiting stomach acid production. Unlike its predecessor, cimetidine, ranitidine does not contain an imidazole ring and is significantly more potent, offering an effective alternative for increasing the rate of healing of duodenal and gastric ulcers over a period of 4 to 6 weeks. It is also used for reducing the incidence of ulcer recurrence when administered in a maintenance dose (Brogden et al., 1982).

Synthesis Analysis

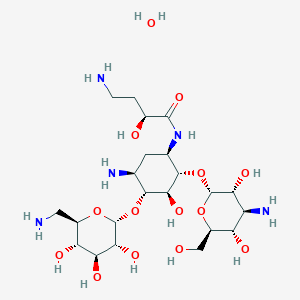

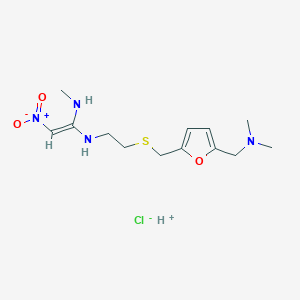

While specific details on the synthesis of ranitidine hydrochloride are not provided in the selected papers, it is known that its chemical synthesis involves the creation of a furan ring attached to a nitroethenediamine moiety, which is then converted into the hydrochloride salt form for medicinal use. The synthesis process aims to create a compound that is selective, potent, and competitive as a histamine H2-receptor antagonist, providing an effective treatment for conditions related to excess gastric acid production.

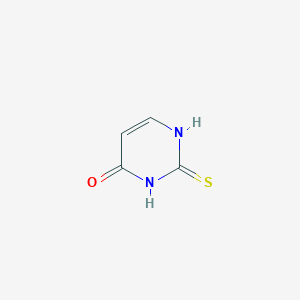

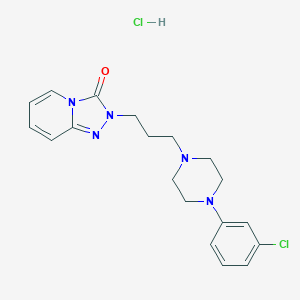

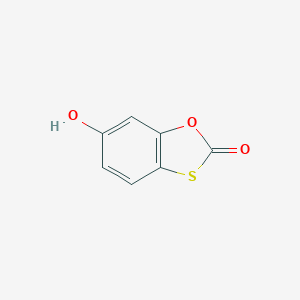

Molecular Structure Analysis

Ranitidine's molecular structure is key to its function as an H2-receptor antagonist. Its structure allows for selective inhibition of the H2 receptors in the stomach lining, reducing gastric acid secretion. This selectivity is attributed to its unique chemical structure, which differs from cimetidine by the absence of an imidazole ring, making ranitidine more potent and reducing the risk of interactions with other drugs (Brogden et al., 1982).

科研应用

治疗胃溃疡和侵蚀性食道炎:盐酸雷尼替丁用于生物粘附性胃滞留制剂,用于治疗胃溃疡和侵蚀性食道炎 (Adhikary & Vavia, 2008)。

H2受体拮抗剂:它作为H2受体拮抗剂,对治疗消化性溃疡、急性应激性溃疡和胃食管反流有用 (Han et al., 2011)。

焦虑和神经元密度增加:雷尼替丁治疗与动物中焦虑样行为减少和海马区金字塔神经元密度增加相关 (Selvaraj et al., 2023)。

胃分泌抑制剂:它抑制十二指肠溃疡患者的夜间和五胃素刺激的胃分泌 (Peden, Saunders, & Wormsley, 1979)。

胃酸分泌抑制剂:作为选择性组胺H2受体拮抗剂,它是胃酸分泌的有效抑制剂 (Pahwa et al., 2016)。

多形态形式研究:研究重点在于确定盐酸雷尼替丁的多形态形式及其在长期储存中的稳定性 (Bijudas & Bashpa, 2019)。

药代动力学研究:其药代动力学已经使用自动高效液相色谱法在口服和静脉剂量中进行了研究 (Carey & Martin, 1979)。

微粒治疗溃疡:基于芦荟粉的微粒已被制成,用于延长释放盐酸雷尼替丁以减少溃疡 (Ikasari et al., 2016)。

电化学测定:石墨烯修饰电极已被用于测定制药制剂和生物体液中的盐酸雷尼替丁 (Ming, 2013)。

泡腾片制剂:盐酸雷尼替丁的泡腾片已被制成,以便于使用,掩盖其苦味 (Aslani & Jahangiri, 2013)。

薄层色谱法:已开发了一种方法,用于确定制药品中的盐酸雷尼替丁和法莫替丁 (Novaković, 1999)。

胃滞留给药系统:研究重点在于为盐酸雷尼替丁制定胃滞留给药系统 (Dave, Amin, & Patel, 2004)。

结肠代谢和生物利用度:研究表明结肠细菌可以降解雷尼替丁,影响其从结肠的生物利用度 (Basit & Lacey, 2001)。

儿童治疗的经皮离子导入:已探索经皮离子导入用于传递治疗性儿科剂量的盐酸雷尼替丁 (Djabri, Guy, & Delgado-Charro, 2012)。

片剂质量评估:研究已对盐酸雷尼替丁片剂进行了与标准要求的质量评估 (Sethabouppha et al., 2013)。

毛细管电泳法:毛细管电泳提供了一种补充的分离技术,用于确定雷尼替丁及其相关物质 (Kelly et al., 1998)。

浮游片剂开发:已开发出一种用于口服的浮游片剂,与传统片剂相比,可确保药物持续释放 (Hassan, 2007)。

紫外-可见光谱法用于定量分析:已描述了一种使用紫外-可见光谱法对雷尼替丁片剂进行定量分析的方法,该方法被认为简单、廉价且安全 (Rijo et al., 2021)。

高胃泌素血症诱导:作为H2受体拮抗剂的盐酸雷尼替丁可以引起明显的急性高胃泌素血症 (Chisholm, 1985)。

Safety And Hazards

性质

IUPAC Name |

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWBHVILAJZWKJ-KJEVSKRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zantac | |

CAS RN |

71130-06-8, 66357-59-3 | |

| Record name | Ranitidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071130068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-[[5-[(dimethylamino)methyl]furfuryl]thio]ethyl]-N'-methyl-2-nitrovinylidenediamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。